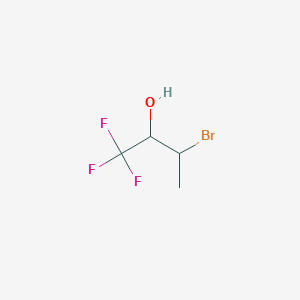

3-Bromo-1,1,1-trifluorobutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1,1,1-trifluorobutan-2-ol is a brominated and fluorinated alcohol with the molecular formula C4H6BrF3O . It is a colorless liquid with a density of 1.6771 g/cm³ and a boiling point of 130-132°C . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trifluorobutan-2-ol can be synthesized through several methods. One common approach involves the bromination of 1,1,1-trifluorobutan-2-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction Reactions: The compound can be reduced to form 3-bromo-1,1,1-trifluorobutane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF (Dimethylformamide).

Oxidation: PCC in dichloromethane or KMnO4 in aqueous solution.

Reduction: LiAlH4 in anhydrous ether.

Major Products:

Substitution: Formation of 3-azido-1,1,1-trifluorobutan-2-ol or 3-thiocyanato-1,1,1-trifluorobutan-2-ol.

Oxidation: Formation of 3-bromo-1,1,1-trifluorobutan-2-one.

Reduction: Formation of 3-bromo-1,1,1-trifluorobutane.

Aplicaciones Científicas De Investigación

3-Bromo-1,1,1-trifluorobutan-2-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through hydrogen bonding and halogen bonding interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the hydroxyl group can participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

3-Bromo-1,1,1-trifluoropropan-2-ol: A similar brominated and fluorinated alcohol with one less carbon atom.

3-Bromo-1,1,1-trifluoropropane: A halogenated hydrocarbon without the hydroxyl group.

Uniqueness: 3-Bromo-1,1,1-trifluorobutan-2-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hydroxyl group makes it a versatile reagent in organic synthesis and a valuable probe in biological studies .

Actividad Biológica

3-Bromo-1,1,1-trifluorobutan-2-ol (CAS Number: 382-00-3) is a fluorinated alcohol that has garnered attention in chemical synthesis and potential biological applications. Its unique structure, featuring bromine and trifluoromethyl groups, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential applications in drug development, and relevant case studies.

- Molecular Formula : C₄H₆BrF₃O

- Molecular Weight : 204.973 g/mol

- Density : 1.6771 g/cm³

- Boiling Point : Approximately 91 °C

- Flash Point : 130-132 °C

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆BrF₃O |

| Molecular Weight | 204.973 g/mol |

| Density | 1.6771 g/cm³ |

| Boiling Point | ~91 °C |

| Flash Point | 130-132 °C |

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets. Key areas of interest include:

Antimicrobial Activity

Research indicates that halogenated alcohols exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against a range of bacteria and fungi due to their ability to disrupt cellular membranes and inhibit metabolic processes.

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors. Preliminary data suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders or cancer.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various halogenated alcohols, this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antiseptics.

- Enzyme Interaction : A recent investigation into the inhibitory effects of fluorinated alcohols on cytochrome P450 enzymes revealed that this compound could serve as a potential lead compound for developing drugs targeting drug metabolism pathways.

Toxicological Profile

While the biological activities are promising, the safety profile must be considered:

- Irritation Potential : Classified as an irritant; exposure may lead to skin and eye irritation.

- Handling Precautions : Recommended protective measures include gloves and eye protection during handling due to its irritant nature.

Propiedades

IUPAC Name |

3-bromo-1,1,1-trifluorobutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTIKOBNGZIVKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.